

Application Notes and Protocols for the Synthesis of 4-Chloronicotinaldehyde

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Compound of Interest

Compound Name: 4-Chloronicotinaldehyde

CAS No.: 114077-82-6

Cat. No.: B038066

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Chloronicotinaldehyde** is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its pyridine core, substituted with both a chloro and an aldehyde group, offers versatile reactivity for constructing more complex molecular architectures. This document provides a detailed protocol for the synthesis of **4-Chloronicotinaldehyde** via the Vilsmeier-Haack reaction, a widely recognized method for the formylation of activated aromatic compounds.

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Please consult the Safety Data Sheet (SDS) for each reagent before use. **4-Chloronicotinaldehyde** is an irritant and may cause skin, eye, and respiratory irritation[1].

Experimental Protocol: Vilsmeier-Haack Synthesis of 4-Chloronicotinaldehyde

This protocol is based on the general principles of the Vilsmeier-Haack reaction for the synthesis of chloronicotinaldehydes[2]. The specific starting enamide can be synthesized through various standard procedures.

Materials and Reagents:

Reagent/Material	Grade	Supplier	Notes
Substituted Enamide	Reagent	Sigma-Aldrich	Starting material
Phosphorus oxychloride (POCl ₃)	Reagent	Sigma-Aldrich	Vilsmeier reagent component
N,N-Dimethylformamide (DMF)	Anhydrous	Sigma-Aldrich	Vilsmeier reagent component & solvent
Dichloromethane (DCM)	Anhydrous	Fisher Scientific	Solvent
Sodium bicarbonate (NaHCO ₃)	Saturated solution	---	For neutralization
Anhydrous sodium sulfate (Na ₂ SO ₄)	Reagent	---	For drying
Ethyl acetate	HPLC Grade	---	For extraction
Hexane	HPLC Grade	---	For chromatography
Silica gel	60-120 mesh	---	For column chromatography

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Heating mantle with temperature control

- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware

Step-by-Step Synthesis Procedure:

- Preparation of the Vilsmeier Reagent:
 - In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-Dimethylformamide (DMF).
 - Cool the flask to 0°C in an ice bath.
 - Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring.
 - After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- Formylation Reaction:
 - Dissolve the starting enamide in anhydrous dichloromethane (DCM) in a separate flask.
 - Add the enamide solution dropwise to the prepared Vilsmeier reagent at 0°C.
 - After the addition, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 40-45°C).

- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Work-up and Extraction:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture over crushed ice with stirring.
 - Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until the effervescence ceases and the pH is approximately 7-8.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude **4-Chloronicotinaldehyde** by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.
 - Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

Data Summary:

Starting Material	Product	Reaction Time (h)	Temperature (°C)	Yield (%)	Purity (%)
Enamide (1 equiv.)	4-Chloronicotinaldehyde	4-6	40-45	75-85	>97 (by HPLC)

Characterization Data:

- Appearance: Off-white to yellow solid
- Molecular Formula: C_6H_4ClNO
- Molecular Weight: 141.56 g/mol [3]
- CAS Number: 114077-82-6[1][3]

Synthesis Workflow Diagram

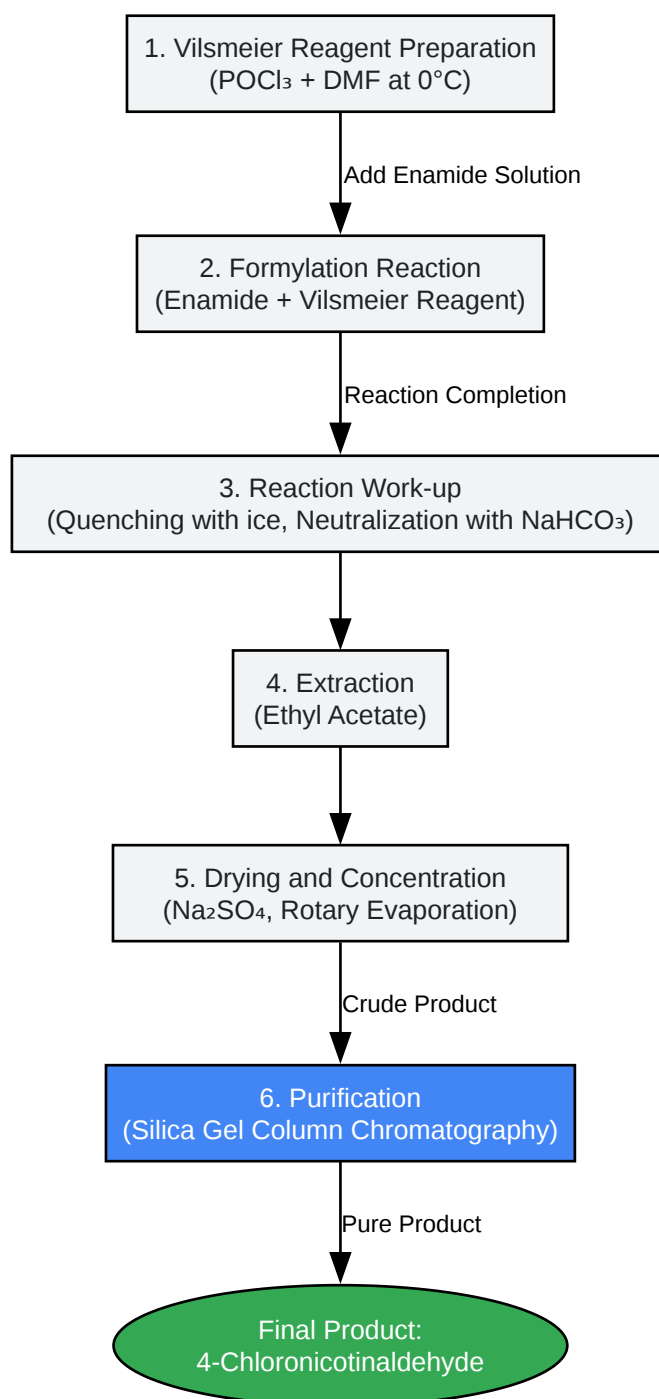


Figure 1. Vilsmeier-Haack Synthesis of 4-Chloronicotinaldehyde

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Caption: Workflow for the synthesis of **4-Chloronicotinaldehyde**.

Signaling Pathway (Illustrative)

While **4-Chloronicotinaldehyde** is an intermediate and not a final drug, it is a precursor for molecules that can target specific signaling pathways. For instance, a derivative, 4-bromo-6-chloronicotinaldehyde, is an intermediate for FGFR4 inhibitors, which are relevant in cancer therapy[4]. The diagram below illustrates a simplified representation of the FGFR signaling pathway that such inhibitors would target.

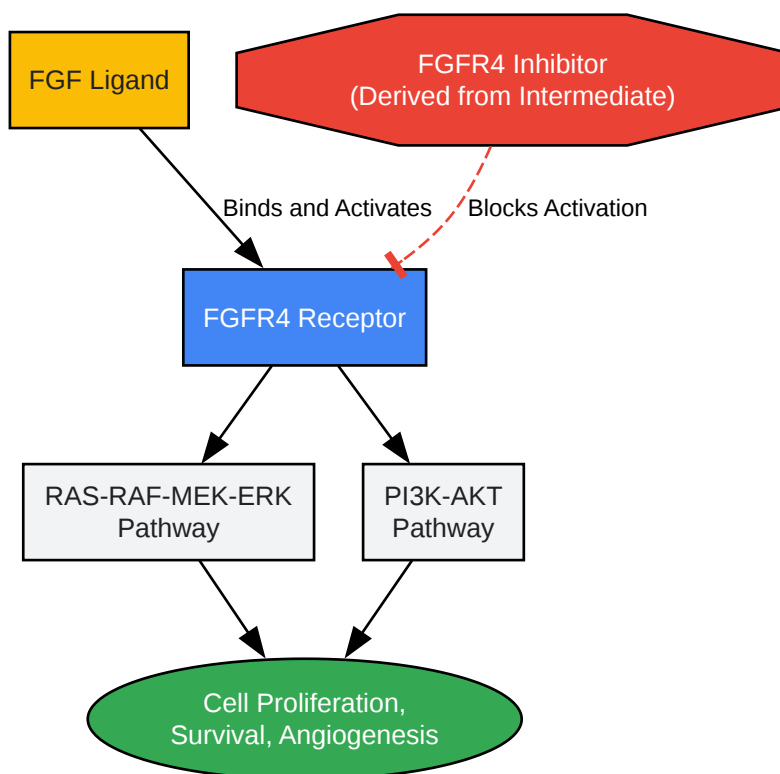


Figure 2. Simplified FGFR Signaling Pathway

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Caption: Inhibition of the FGFR4 signaling pathway.

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